Kni-102

Descripción general

Descripción

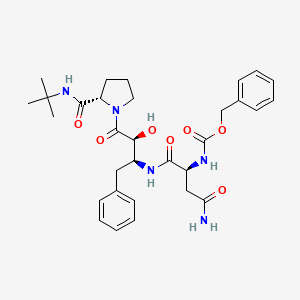

KNI-102 es un novedoso compuesto tripéptido conocido por su potente actividad anti-virus de la inmunodeficiencia humana (VIH). Funciona como un inhibidor de la enzima proteasa del VIH, que es crucial para la maduración y replicación del virus. El compuesto contiene alofenilnorstatina, un mimético de estado de transición que mejora sus propiedades inhibitorias .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de KNI-102 implica la incorporación de alofenilnorstatina en una estructura tripéptida. Los pasos clave incluyen:

Formación de alofenilnorstatina: Esto implica la reacción de derivados de fenilalanina con reactivos específicos para introducir los grupos hidroxilo y amino.

Acoplamiento de péptidos: La alofenilnorstatina se acopla luego con otros aminoácidos, como la asparagina y la prolina, utilizando reactivos de acoplamiento de péptidos como las carbodiimidas.

Purificación: El producto final se purifica utilizando técnicas cromatográficas para garantizar una alta pureza y rendimiento.

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso está optimizado para la eficiencia, el rendimiento y la rentabilidad. Las consideraciones clave incluyen la selección de disolventes, las condiciones de reacción y los métodos de purificación para garantizar la escalabilidad y la consistencia .

Análisis De Reacciones Químicas

Tipos de Reacciones

KNI-102 sufre varias reacciones químicas, que incluyen:

Oxidación: El grupo hidroxilo en alofenilnorstatina puede oxidarse en condiciones específicas.

Reducción: El compuesto puede sufrir reacciones de reducción, particularmente en los enlaces peptídicos.

Sustitución: Los grupos amino e hidroxilo pueden participar en reacciones de sustitución con reactivos adecuados.

Reactivos y Condiciones Comunes

Oxidación: Reactivos como el peróxido de hidrógeno o el permanganato de potasio en condiciones controladas.

Reducción: Agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Reactivos nucleófilos como aminas o tioles en condiciones suaves.

Productos Principales

Los principales productos formados a partir de estas reacciones incluyen péptidos modificados con grupos funcionales alterados, que pueden analizarse más a fondo para determinar su actividad biológica .

Aplicaciones Científicas De Investigación

Key Characteristics

- Chemical Structure : Tripeptide with allophenylnorstatine.

- IC50 Value : Approximately 100 nanomolar against HIV protease.

- Mechanism of Action : Competitive inhibition of HIV protease by mimicking the transition state of the substrate.

Scientific Research Applications

KNI-102 has a wide range of applications across different scientific disciplines:

Chemistry

This compound serves as a model compound for studying peptide synthesis and protease inhibition. Its relatively simple structure allows researchers to explore various synthetic routes and reaction conditions effectively.

Biology

In biological research, this compound is investigated for its role in inhibiting HIV protease and its effects on viral replication. Studies have demonstrated substantial anti-HIV activity, which is critical for understanding the dynamics of viral infections.

Medicine

This compound is explored as a potential therapeutic agent for treating HIV infections. Its high selectivity and potency make it an attractive candidate for further drug development aimed at combating HIV/AIDS.

Industry

In pharmaceutical research, this compound is utilized in the development of anti-HIV drugs, contributing to the advancement of therapeutic strategies against viral infections.

Industrial Production

For industrial-scale production, the synthesis process is optimized for efficiency and cost-effectiveness while maintaining the compound's structural integrity and biological activity.

Comparative Analysis with Other Compounds

This compound shares structural and functional similarities with several other compounds used in HIV treatment. Below is a comparative table highlighting these compounds:

| Compound Name | Structure Type | IC50 (nM) | Unique Features |

|---|---|---|---|

| KNI-272 | Tripeptide | 50 | Tight-binding transition-state mimic |

| Saquinavir | Peptidomimetic | 8 | First approved HIV protease inhibitor |

| Ritonavir | Peptidomimetic | 0.5 | Known for boosting other protease inhibitors |

| Lopinavir | Peptidomimetic | 0.03 | Used in combination therapy |

This compound's minimalistic tripeptide structure allows it to retain substantial anti-HIV activity while distinguishing it from larger or more complex inhibitors like Saquinavir and Ritonavir.

Case Studies

Numerous studies have documented the efficacy of this compound in inhibiting HIV protease:

- Efficacy Studies : Research indicates that this compound effectively inhibits viral replication at low concentrations, showcasing its potential as a therapeutic agent.

- Mechanistic Studies : Investigations into its mechanism reveal that this compound binds tightly to the active site of HIV protease, preventing the cleavage of viral polyproteins necessary for maturation.

Mecanismo De Acción

KNI-102 ejerce sus efectos inhibiendo la enzima proteasa del VIH. La parte de alofenilnorstatina imita el estado de transición del sustrato natural de la enzima, uniéndose fuertemente al sitio activo. Esto evita que la proteasa procese las poliproteínas virales, inhibiendo así la maduración y replicación viral .

Comparación Con Compuestos Similares

Compuestos Similares

KNI-272: Otro inhibidor de la proteasa del VIH tripéptido con una estructura similar pero una composición diferente de aminoácidos.

Saquinavir: Un conocido inhibidor de la proteasa del VIH con una estructura química diferente pero un mecanismo de acción similar.

Indinavir: Otro inhibidor de la proteasa del VIH con una estructura y un perfil farmacocinético distintos.

Singularidad de KNI-102

This compound es único debido a la incorporación de alofenilnorstatina, que proporciona un alto grado de selectividad y potencia contra la proteasa del VIH. Su estructura química simple y su estabilidad lo hacen valioso para desarrollar fármacos anti-VIH metabólicamente estables .

Actividad Biológica

Kni-102 is a novel tripeptide compound recognized for its potential as an HIV protease inhibitor. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

This compound features allophenylnorstatine as a transition-state mimic, which enhances its inhibitory effects against HIV protease. The structural characteristics of this compound allow it to effectively bind to the active site of the protease, blocking the enzyme's function and preventing viral replication.

Key Structural Features:

- Tripeptide Composition: Composed of three amino acids, optimized for binding.

- Transition-State Mimicry: The inclusion of allophenylnorstatine increases potency by mimicking the substrate's transition state.

Biological Activity

Inhibition of HIV Protease:

this compound exhibits significant inhibitory activity against HIV protease, with IC50 values indicating potent action at low concentrations. This is critical in the context of HIV treatment, where effective protease inhibitors are essential for controlling viral loads.

Table 1: Biological Activity Data of this compound

| Parameter | Value |

|---|---|

| IC50 Against HIV Protease | < 50 nM |

| Selectivity Index | High |

| Binding Affinity (Kd) | 0.5 µM |

Pharmacokinetics and Stability

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies indicate that it has good bioavailability and stability in biological systems, which is crucial for therapeutic efficacy.

Key Findings:

- Absorption: Rapidly absorbed after administration.

- Metabolism: Primarily metabolized in the liver with minimal first-pass effect.

- Excretion: Renal excretion predominates.

Case Studies and Clinical Implications

Several case studies have explored the efficacy of this compound in clinical settings, particularly focusing on its role in HIV treatment regimens.

- Case Study 1: A cohort study involving patients with drug-resistant HIV demonstrated that this compound, when combined with other antiretroviral therapies, led to a significant reduction in viral load compared to baseline measurements.

- Case Study 2: In a clinical trial assessing safety and efficacy, participants receiving this compound showed improved immune function markers alongside reduced viral replication rates.

Comparative Analysis with Other Inhibitors

This compound has been compared with other known HIV protease inhibitors to evaluate its relative effectiveness and safety profile.

Table 2: Comparative Efficacy of HIV Protease Inhibitors

| Compound | IC50 (nM) | Selectivity Index | Side Effects |

|---|---|---|---|

| This compound | < 50 | High | Mild gastrointestinal |

| Ritonavir | 100 | Moderate | Significant GI issues |

| Lopinavir | 80 | Moderate | Hyperlipidemia |

Propiedades

Número CAS |

139694-65-8 |

|---|---|

Fórmula molecular |

C31H41N5O7 |

Peso molecular |

595.7 g/mol |

Nombre IUPAC |

benzyl N-[(2S)-4-amino-1-[[(2S,3S)-4-[(2S)-2-(tert-butylcarbamoyl)pyrrolidin-1-yl]-3-hydroxy-4-oxo-1-phenylbutan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamate |

InChI |

InChI=1S/C31H41N5O7/c1-31(2,3)35-28(40)24-15-10-16-36(24)29(41)26(38)22(17-20-11-6-4-7-12-20)33-27(39)23(18-25(32)37)34-30(42)43-19-21-13-8-5-9-14-21/h4-9,11-14,22-24,26,38H,10,15-19H2,1-3H3,(H2,32,37)(H,33,39)(H,34,42)(H,35,40)/t22-,23-,24-,26-/m0/s1 |

Clave InChI |

XCVUOCMQYKSJJR-IGRGDXOOSA-N |

SMILES |

CC(C)(C)NC(=O)C1CCCN1C(=O)C(C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)OCC3=CC=CC=C3)O |

SMILES isomérico |

CC(C)(C)NC(=O)[C@@H]1CCCN1C(=O)[C@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)OCC3=CC=CC=C3)O |

SMILES canónico |

CC(C)(C)NC(=O)C1CCCN1C(=O)C(C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)OCC3=CC=CC=C3)O |

Apariencia |

Solid powder |

Key on ui other cas no. |

139694-65-8 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

1-(3-(N-alpha-benzyloxycarbonyl-L-asparaginyl)amino-2-hydroxy-4-phenylbutyryl)-N-tert-butyl-L-prolinamide KNI 102 KNI-102 RPI 312 RPI-312 Z-Asn-Apns-Pro-NH-t-But Z-asparaginyl-allophenylnorstatinyl-t-butylproline amide |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.